molecular formula C14H13N3 B1331379 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine CAS No. 99206-51-6

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

Cat. No.: B1331379
CAS No.: 99206-51-6
M. Wt: 223.27 g/mol
InChI Key: PNSYWRFRQUUYMG-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole ring fused with a phenylamine group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs microwave synthesis, which offers better yields and reduced reaction times compared to conventional heating .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamine group allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents to the phenylamine group.

Scientific Research Applications

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine stands out due to its unique combination of the benzimidazole ring and phenylamine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYWRFRQUUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296599
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99206-51-6
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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